molecular formula C10H7FO2 B2525067 Methyl 2-ethynyl-6-fluorobenzoate CAS No. 2551119-21-0

Methyl 2-ethynyl-6-fluorobenzoate

Cat. No. B2525067
CAS RN: 2551119-21-0
M. Wt: 178.162
InChI Key: ALDGLNAULODBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-ethynyl-6-fluorobenzoate” is a chemical compound with the molecular formula C10H7FO2 . It is a derivative of benzoic acid, specifically a methyl ester, with an ethynyl and a fluorine substituent on the benzene ring .


Molecular Structure Analysis

The molecular structure of “Methyl 2-ethynyl-6-fluorobenzoate” consists of a benzene ring with a methyl ester group (-COOCH3), a fluorine atom, and an ethynyl group (-C≡CH) attached to it . The InChI code for the compound is 1S/C10H7FO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h1,4-6H,2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-ethynyl-6-fluorobenzoate” is a liquid at room temperature . It has a molecular weight of 178.16 .

Safety And Hazards

The compound is considered hazardous and may cause harm if ingested or if it comes into contact with the skin or eyes . It may also cause respiratory irritation .

properties

IUPAC Name

methyl 2-ethynyl-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDGLNAULODBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethynyl-6-fluorobenzoate

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